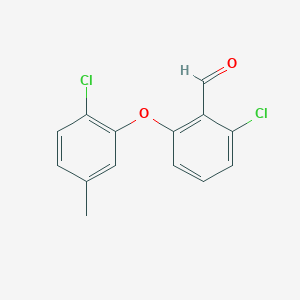

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde

Description

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by two chlorine substituents and a substituted phenoxy group. Its molecular structure includes a benzaldehyde core with a chloro substituent at position 2 and a phenoxy group at position 6, which itself is substituted with a chlorine at position 2 and a methyl group at position 5. This compound is of interest in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where halogenated aromatic aldehydes serve as intermediates for coupling reactions or functional group transformations.

The compound’s unique substituent arrangement confers distinct electronic and steric properties. The electron-withdrawing chlorine atoms and the methyl group on the phenoxy moiety influence its reactivity, solubility, and stability compared to simpler benzaldehyde derivatives.

Properties

IUPAC Name |

2-chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9-5-6-12(16)14(7-9)18-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFNBKZBPYLPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde typically involves the reaction of 2-chloro-5-methylphenol with 2,6-dichlorobenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 2-Chloro-6-(2-chloro-5-methylphenoxy)benzoic acid.

Reduction: 2-Chloro-6-(2-chloro-5-methylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Synthesis Methods:

The compound is typically synthesized through nucleophilic aromatic substitution, involving the reaction of 2-chloro-5-methylphenol with 2,6-dichlorobenzaldehyde. The reaction is facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This method allows for the efficient formation of the desired product under controlled conditions.

Biological Research

Enzyme Inhibition Studies:

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The aldehyde functional group can covalently bond with nucleophilic sites on enzymes or proteins, potentially leading to the inhibition of their activity. This property makes it a candidate for investigating mechanisms of action in various biological pathways.

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes demonstrated that modifications to the phenoxy group could enhance binding affinity and specificity. Such insights are crucial for developing targeted inhibitors in drug design.

Industrial Applications

Production of Specialty Chemicals:

The compound is also employed in the industrial synthesis of specialty chemicals and materials that exhibit unique properties. Its ability to undergo various chemical reactions allows for the creation of derivatives that can be tailored for specific applications in different industries, including pharmaceuticals and agrochemicals .

Environmental Considerations:

Given its potential environmental impact, research into the safe handling and disposal of this compound is essential. Regulatory frameworks guide its use to minimize risks associated with chemical exposure .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Studies on enzyme inhibition and protein interactions |

| Industrial Production | Used in the synthesis of specialty chemicals |

| Environmental Management | Guidelines for safe handling and disposal |

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural and inferred physicochemical properties of the target compound and related analogs:

Key Observations:

- Electron-Withdrawing Effects: The target compound’s dual chlorine atoms enhance electron withdrawal compared to mono-halogenated analogs like 5-Chloro-2-fluorobenzaldehyde. This may reduce electrophilic substitution reactivity but stabilize the aldehyde group against oxidation .

- This contrasts with smaller substituents (e.g., fluorine) in analogs like 2-Chloro-6-fluoro-3-methylbenzaldehyde .

- Lipophilicity: The phenoxy group and dual chlorines likely increase logP values compared to simpler benzaldehydes, enhancing solubility in organic solvents but reducing aqueous solubility.

Chromatographic Behavior

Evidence from chromatographic studies on benzaldehyde derivatives (e.g., benzaldehyde and methylbenzoate) indicates that substituent type and position significantly affect retention times. For instance, benzaldehyde exhibits a capacity factor (k') of ~1.1 on ODS columns . By comparison:

- The target compound’s higher molecular weight and lipophilicity (due to chlorines and phenoxy group) would likely increase retention in reverse-phase HPLC.

- Fluorinated analogs (e.g., 2-Chloro-5-fluorobenzaldehyde) may show shorter retention times due to reduced hydrophobicity compared to chlorinated derivatives .

Biological Activity

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11Cl2O2

- Molecular Weight : 284.15 g/mol

- CAS Number : 1094502-87-0

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Cell Signaling Modulation : The compound may interact with cellular pathways, affecting gene expression and cellular metabolism.

- Antioxidant Activity : It may possess antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, potentially enhancing the efficacy of existing antibiotics.

- Antifungal Properties : Studies suggest it may inhibit fungal growth by disrupting ergosterol biosynthesis.

- Cytotoxicity : Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study evaluated the antibacterial properties of benzaldehyde derivatives, including this compound. It was found to reduce the Minimum Inhibitory Concentration (MIC) of standard antibiotics against Staphylococcus aureus and Bacillus anthracis. The mechanism involved disruption of the bacterial plasma membrane and increased permeability, allowing antibiotics to penetrate more effectively .

Antifungal Efficacy

In vitro studies assessed the antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The compound inhibited fungal growth significantly, with IC50 values indicating potent activity .

Cytotoxicity Profiles

A cytotoxicity analysis on various cancer cell lines (NIH/3T3) revealed that this compound exhibited selective cytotoxicity, with IC50 values in the low micromolar range. This suggests potential as an anticancer agent while maintaining a favorable safety profile .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Yes | 25 | Effective against Staphylococcus aureus |

| Benzaldehyde | Yes | 850 | Modulates antibiotic efficacy |

| Doxorubicin | Yes | >1000 | Standard anticancer drug |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde?

- Methodological Answer : The synthesis typically involves forming the ether linkage between a substituted phenol and a halogenated benzaldehyde. One approach is the Ullmann condensation , where 2-chloro-5-methylphenol reacts with 2-chloro-6-iodobenzaldehyde in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Alternatively, nucleophilic aromatic substitution can be employed using a fluorinated or chlorinated benzaldehyde derivative activated by electron-withdrawing groups. For example, substituting a nitro group at the para position of benzaldehyde enhances reactivity for phenoxide attack. Post-reduction of the nitro group may follow if required .

Q. How can the formation of the ether linkage in this compound be confirmed spectroscopically?

- Methodological Answer : 1H NMR is critical for verifying the ether bond. The deshielded aromatic protons adjacent to the ether oxygen (e.g., protons at positions 5 and 3 on the benzaldehyde ring) show distinct splitting patterns due to coupling with neighboring substituents. FT-IR analysis confirms the presence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the ether C-O-C stretch (~1250 cm⁻¹). For comparison, reference IR spectra of structurally similar compounds, such as 5-chloro-2-hydroxybenzaldehyde (showing a broad O-H stretch at ~3200 cm⁻¹), can differentiate between free phenol and etherified products .

Q. What are the key solubility properties of this compound, and how do they influence reaction solvent choices?

- Methodological Answer : The compound is sparingly soluble in water due to its aromatic and hydrophobic substituents. Polar aprotic solvents like THF or DMSO are preferred for reactions requiring deprotonation (e.g., using NaH), as evidenced in syntheses of analogous benzofuran derivatives. For chromatographic purification, mixtures of ethyl acetate and hexanes (3:7 ratio) effectively separate the product from unreacted starting materials .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of substituted benzaldehyde derivatives?

- Methodological Answer : Regioselectivity is controlled by directing groups and protection/deprotection strategies . For instance, introducing a methyl group at the para position of the phenol directs electrophilic substitution to the ortho position. In cases where competing substituents exist (e.g., chloro vs. methyl), steric effects dominate, favoring reactions at less hindered sites. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .

Q. How to optimize reaction conditions to minimize byproducts like regioisomers in the synthesis?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (e.g., DMF vs. toluene) is essential. For example, CuI in DMF at 110°C may suppress isomerization compared to lower temperatures. Kinetic monitoring via HPLC or TLC identifies intermediate byproducts, allowing adjustments to reaction time or stoichiometry. Evidence from fluorobenzaldehyde syntheses shows that excess phenol (1.2 equiv) reduces dimerization side reactions .

Q. What analytical techniques are most effective in characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic proton assignments. X-ray crystallography provides definitive structural proof but requires high-purity crystals. For purity assessment, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) achieves baseline separation of regioisomers, as demonstrated in analyses of chloro-fluorobenzaldehyde derivatives .

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in further derivatizations?

- Methodological Answer : The electron-withdrawing chloro groups deactivate the benzaldehyde ring, slowing electrophilic substitutions but facilitating nucleophilic attacks (e.g., Grignard additions). Conversely, the electron-donating methyl group on the phenoxy moiety activates adjacent positions for functionalization. Steric hindrance from the 2-chloro-5-methylphenoxy group limits reactivity at the ortho position of the benzaldehyde, directing further modifications to the para position .

Safety and Handling

Q. What safety precautions are necessary when handling this compound, considering its functional groups?

- Methodological Answer : The aldehyde group poses irritation risks (eyes, skin), necessitating gloves, goggles, and a fume hood. Chlorinated aromatic compounds may exhibit toxicity; use closed systems for reactions involving volatile intermediates. Waste should be neutralized with a 10% sodium bicarbonate solution before disposal. Safety protocols for structurally similar compounds (e.g., 2-bromo-5-hydroxybenzaldehyde) recommend storing the compound at 0–6°C in amber vials to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.